molecular formula C11H17N3O3 B2557932 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide CAS No. 941895-24-5

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide

Cat. No.: B2557932
CAS No.: 941895-24-5
M. Wt: 239.275
InChI Key: XSGNWAZRJOCHLV-UHFFFAOYSA-N
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Description

The compound “1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide” is a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

The molecular structure of piperidine-4-carboxamide derivatives was confirmed by different techniques such as IR and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine-4-carboxamide derivatives include amino-dechlorination and amino-dealkoxylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-4-carboxamide include a white powder appearance, a molecular formula of C12H15N3O5S, a molecular weight of 349.8, a melting point of 237 °C, and a UV λ max of 270nm .

Scientific Research Applications

Synthetic Approaches and Analogue Development

Researchers have been developing synthetic approaches for creating potent analgesics by manipulating the substitution on nitrogen atoms of similar compounds. For example, the synthesis of various 4-arylamino-4-piperdinecarboxylic acids has led to the discovery of compounds with significant analgesic potency, demonstrating the potential of structural modifications in enhancing biological activity (Van Daele et al., 1976).

Antibacterial Agents

A series of compounds incorporating the cycloalkylamino group, similar to the one in the query compound, were synthesized and evaluated for their antibacterial activities. These studies highlight the importance of specific substituents in achieving desired biological effects, with certain modifications leading to promising therapeutic agents (Bouzard et al., 1992).

Constrained Analogues for Pharmaceutical Use

Research into conformationally rigid analogues of pharmaceutical building blocks, including those related to the query compound, has been explored to understand their affinity to biological receptors. Such studies provide insights into the structural requirements for biological activity, guiding the development of more effective drugs (Vilsmaier et al., 1996).

Domino Reactions for Complex Structures

Domino reactions involving similar compounds have been utilized for the efficient synthesis of complex structures like piperidine-2,4-diones. These methodologies highlight the versatility of such compounds in chemical synthesis, allowing for the creation of structurally diverse and functionalized molecules in a single step (Liu et al., 2010).

Enantioselective Synthesis

The enantioselective synthesis of compounds related to the query has been investigated, demonstrating the potential for creating specific enantiomers with desired biological properties. This area of research is crucial for the development of drugs with improved efficacy and reduced side effects (Cann et al., 2012).

Mechanism of Action

Safety and Hazards

The safety data sheet for piperidine-4-carboxamide indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The physiological activities of many substituted piperidines have prompted scientists to design simple methods for the synthesis of piperidine carboxamide derivatives . Future research may focus on developing new analgesics and treatments for diseases related to dopamine regulation .

Properties

IUPAC Name

1-[2-(cyclopropylamino)-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c12-9(15)7-3-5-14(6-4-7)11(17)10(16)13-8-1-2-8/h7-8H,1-6H2,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGNWAZRJOCHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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